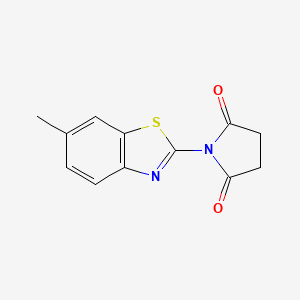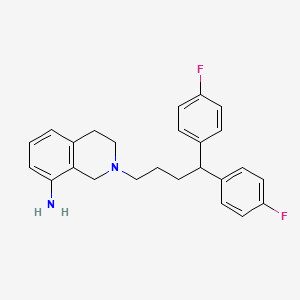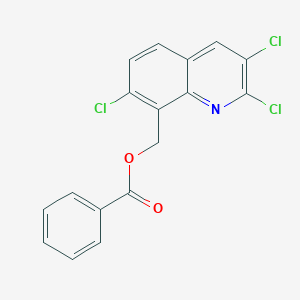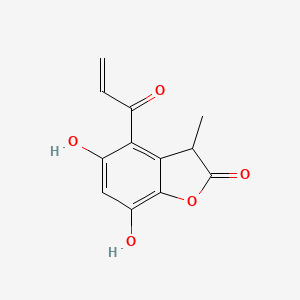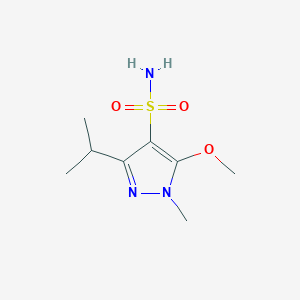
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a sulfonamide group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to lower reaction times, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonamide group may produce corresponding amines.
科学的研究の応用
Chemistry
In chemistry, 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, research focuses on its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections, suggesting that this compound may have similar applications.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide.
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-phosphate: Features a phosphate group in place of the sulfonamide.
Uniqueness
The uniqueness of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide lies in its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
88398-56-5 |
|---|---|
分子式 |
C8H15N3O3S |
分子量 |
233.29 g/mol |
IUPAC名 |
5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13) |
InChIキー |
LNZSLOMZKNJLLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


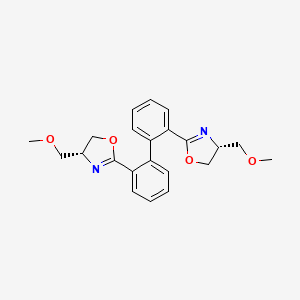

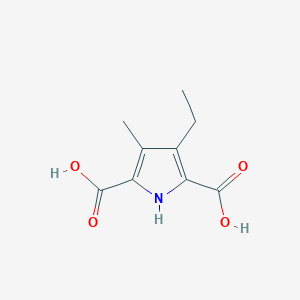
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

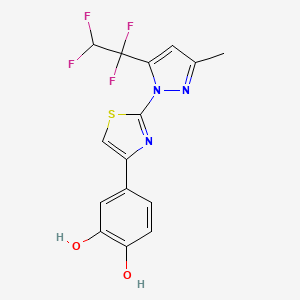

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
